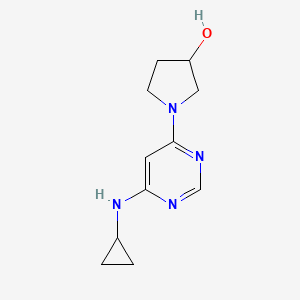

1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol

CAS No.: 1353974-11-4

Cat. No.: VC4354183

Molecular Formula: C11H16N4O

Molecular Weight: 220.276

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353974-11-4 |

|---|---|

| Molecular Formula | C11H16N4O |

| Molecular Weight | 220.276 |

| IUPAC Name | 1-[6-(cyclopropylamino)pyrimidin-4-yl]pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C11H16N4O/c16-9-3-4-15(6-9)11-5-10(12-7-13-11)14-8-1-2-8/h5,7-9,16H,1-4,6H2,(H,12,13,14) |

| Standard InChI Key | RSCOEXKLGSJKCV-UHFFFAOYSA-N |

| SMILES | C1CC1NC2=CC(=NC=N2)N3CCC(C3)O |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The compound is systematically named 1-(6-(cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol, reflecting its pyrimidine backbone substituted at the 4-position with a pyrrolidin-3-ol group and at the 6-position with a cyclopropylamino moiety . Its molecular formula, , corresponds to a molecular weight of 220.276 g/mol . The IUPAC name and SMILES notation (C1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)O) emphasize the connectivity of its functional groups, which are critical for its physicochemical and biological behavior .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for structurally analogous compounds provide insights into its likely spectral properties. For example, a related triazine-pyrimidine hybrid (CAS No. 1353974-07-8) exhibits -NMR signals at δ 9.18 ppm (pyrimidine protons), 5.36 ppm (pyrrolidine protons), and 3.87 ppm (morpholine protons) . The parent compound’s ESI-MS spectrum would theoretically show a prominent [M+H] peak at m/z 221.3, consistent with its molecular weight .

Synthesis and Structural Optimization

General Synthetic Strategies

Synthesis typically begins with functionalization of the pyrimidine ring. A common approach involves nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions of 4,6-dichloropyrimidine. For instance, cyclopropylamine may be introduced at the 6-position under basic conditions, followed by coupling of pyrrolidin-3-ol at the 4-position via Buchwald-Hartwig amination or Ullmann-type reactions . Yields for analogous reactions range from 66% to 86%, depending on the substituents and catalysts used .

Challenges in Purification and Stability

The compound’s polar functional groups (hydroxyl and secondary amine) necessitate chromatographic purification using reverse-phase C18 columns or recrystallization from ethanol/water mixtures . Stability studies indicate sensitivity to moisture, requiring storage at -20°C under inert atmosphere to prevent decomposition .

Biological Activity and Mechanism

Antiproliferative Effects

In vitro screens of related trisubstituted triazines reveal enhanced antiproliferative activity when acyl groups are introduced at the 4-position of the piperidine ring (e.g., compound B12 in shows IC < 100 nM against leukemia cell lines). These findings imply that modifications to the pyrrolidine moiety in 1-(6-(cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol could similarly enhance cytotoxicity .

Pharmacokinetic and Metabolic Profile

Metabolic Clearance Pathways

Hepatic metabolism poses a major challenge for pyrimidine derivatives. Incubation with human hepatocytes identifies glutathione-S-transferase (GST)-mediated conjugation and cytochrome P450 oxidation as primary clearance mechanisms . For the analog 2h, intrinsic clearance rates exceed 50 mL/min/kg, necessitating co-administration with metabolic inhibitors like ethacrynic acid (GST inhibitor) and 1-aminobenzotriazole (P450 inhibitor) to boost bioavailability .

Solubility and Permeability

The compound’s calculated logP (cLogP) of 1.2 predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility (0.5 mg/mL in PBS) . Prodrug strategies, such as acetylation of the hydroxyl group, have been explored to improve oral absorption in preclinical models .

Applications in Drug Discovery

Intermediate in Antiviral Agent Synthesis

The compound serves as a key building block for triazine-pyrimidine hybrids targeting viral polymerases. For example, coupling with morpholine-substituted triazines yields molecules with sub-micromolar activity against hepatitis C virus (HCV) and SARS-CoV-2 .

Kinase Probe Development

Its scaffold is integral to the development of chemical probes for studying CSNK2A signaling in cancer and neurodegeneration. The SGC-CK2-1 analog, despite poor pharmacokinetics, remains a valuable tool for in vitro target validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume